molecular formula C15H17NO2 B13500848 rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B13500848
M. Wt: 243.30 g/mol
InChI Key: YBYRARMSNPLHJJ-VHRBIJSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid (CAS: 956270-78-3) is a chiral cyclopenta-fused quinoline derivative with a carboxylic acid group at position 4 and an ethyl substituent at position 6. Its molecular formula is inferred as C15H17NO2 (molecular weight: 243.31 g/mol) based on structural analysis . The compound’s bicyclic framework combines a cyclopentane ring fused to a quinoline system, creating a rigid scaffold that may influence binding interactions in pharmaceutical or materials science applications.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

(3aS,4R,9bR)-6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C15H17NO2/c1-2-9-5-3-7-11-10-6-4-8-12(10)14(15(17)18)16-13(9)11/h3-7,10,12,14,16H,2,8H2,1H3,(H,17,18)/t10-,12-,14+/m0/s1

InChI Key

YBYRARMSNPLHJJ-VHRBIJSZSA-N

Isomeric SMILES

CCC1=C2C(=CC=C1)[C@@H]3C=CC[C@@H]3[C@@H](N2)C(=O)O

Canonical SMILES

CCC1=C2C(=CC=C1)C3C=CCC3C(N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s quality .

Chemical Reactions Analysis

Types of Reactions: rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and cellular processes.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes and pathways involved in diseases.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. It acts as an inhibitor of Ca2±induced mitochondrial permeability transition, blocking Ca2+ flux into the mitochondria by decreasing mitochondrial membrane potential. This inhibition affects the enzyme activities of mitochondrial respiratory chain complexes III, IV, and V, providing a protective effect against Ca2±induced cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs differ in substituents at positions 6, 8, and 9, as well as functional groups such as nitro, methoxy, and halogens. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes References
rac-(3aR,4S,9bS)-6-ethyl-...cyclopenta[c]quinoline-4-carboxylic acid (Target) 6-ethyl C15H17NO2* 243.31 Increased lipophilicity vs. methyl analogs
(3aR,4S,9bS)-6-methyl-9-nitro...cyclopenta[c]quinoline-4-carboxylic acid 6-methyl, 9-nitro C14H14N2O4 274.28 Nitro group enhances reactivity; polar
(3aR,4S,9bS)-8-methoxy...cyclopenta[c]quinoline-4-carboxylic acid 8-methoxy C14H15NO3 245.27 Methoxy improves solubility; predicted boiling point: 437.7°C
8-fluoro...cyclopenta[c]quinoline-4-carboxylic acid 8-fluoro C13H12FNO2 233.24 Fluorine increases metabolic stability
rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)...cyclopenta[c]quinoline-4-carboxylic acid 6,9-methoxycarbonyl C18H17NO6 331.33 Dicarboxylic ester derivatives; enhanced steric bulk

*Inferred formula due to ambiguity in evidence; ethyl substitution increases carbon count vs. methyl analogs.

Key Observations :

Substituent Effects: Ethyl (Target) vs. Nitro Groups: The 9-nitro analog (C14H14N2O4) introduces strong electron-withdrawing effects, which may stabilize negative charges or act as a prodrug site for reduction to amines . Methoxy and Halogens: Methoxy (electron-donating) and fluoro (electron-withdrawing) groups modulate electronic properties and binding interactions. Methoxy derivatives (e.g., C14H15NO3) show higher predicted solubility due to hydrogen-bonding capacity .

Chirality and Racemic Mixtures :

  • The target compound’s racemic form contrasts with enantiopure analogs (e.g., ’s chiral building blocks), which are critical for asymmetric synthesis in drug development .

Safety and Handling: While explicit data for the ethyl derivative is lacking, similar cyclopenta[c]quinoline compounds (e.g., ) require precautions against heat and ignition sources, suggesting thermal instability .

Biological Activity

The compound rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a member of the cyclopentaquinoline family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C15H15N
  • Molecular Weight : 243.301 g/mol
  • LogP : 2.849
  • Hydrogen Bond Acceptors : 3

These properties suggest that the compound has moderate lipophilicity, which may influence its bioavailability and interaction with biological targets.

Antitumor Activity

Recent studies have focused on the antitumor properties of quinoline derivatives. The compound this compound has shown promising results in inhibiting cancer cell proliferation.

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • HCT116 (colon cancer)
  • Methodology :
    • MTT assay was used to evaluate cytotoxicity.
    • IC50 values were determined to assess potency.
  • Findings :
    • The compound exhibited significant antitumor activity with IC50 values comparable to established chemotherapeutics like 5-fluorouracil and afatinib .

The mechanism by which this compound exerts its antitumor effects may involve the inhibition of specific signaling pathways associated with cancer cell growth. Notably:

  • EGFR Inhibition : The compound demonstrated moderate inhibition of epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The IC50 values for EGFR inhibition were reported in the micromolar range .

SIRT3 Inhibition

Another area of interest is the inhibition of SIRT3 (Sirtuin 3), a mitochondrial deacetylase implicated in cancer metabolism:

  • Inhibitory Activity :
    • The compound was screened for SIRT3 inhibitory activity alongside other derivatives.
    • It showed promising results with a notable percentage inhibition at a concentration of 10 µM .
  • Antiproliferative Effects :
    • In vitro studies indicated that the compound could inhibit colony formation in leukemic cell lines, suggesting potential for leukemia treatment .

Study 1: Antitumor Evaluation

In a study published in December 2017, various quinoline derivatives were synthesized and evaluated for their antitumor activities using the MTT assay against HepG2 and HCT116 cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 7.7 to 14.2 µg/ml, demonstrating superior efficacy compared to traditional chemotherapeutics .

Study 2: SIRT3 Selectivity

A recent investigation into quinoline derivatives revealed that this compound selectively inhibited SIRT3 over SIRT1 and SIRT2. This selectivity may provide insights into developing targeted therapies for cancers associated with metabolic dysregulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.